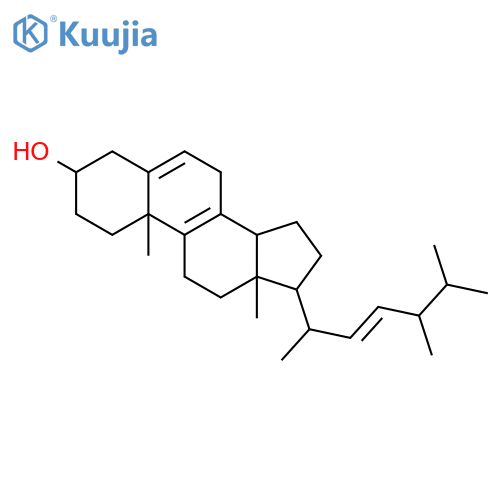Cas no 50657-31-3 ((3beta,22E)-ergosta-5,8,22-trien-3-ol)

(3beta,22E)-ergosta-5,8,22-trien-3-ol 化学的及び物理的性質
名前と識別子
-
- (3beta,22E)-ergosta-5,8,22-trien-3-ol
- Ergosta-5,8,22-trien-3-ol, (3.beta.,22E)-
- Ergosta-5,8,22-trien-3-ol, (3beta,22E)-
- (22E,24R)-Ergosta-5,8,22-triene-3β-ol
- (3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
-
計算された属性
- せいみつぶんしりょう: 396.33942
- どういたいしつりょう: 396.339
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 1
- ふってん: 499.9°C at 760 mmHg
- フラッシュポイント: 215.8°C
- 屈折率: 1.543
- PSA: 20.23
(3beta,22E)-ergosta-5,8,22-trien-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T25718-5mg |
Lichesterol |
50657-31-3 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T25718-5 mg |
Lichesterol |
50657-31-3 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
| TargetMol Chemicals | T25718-25mg |
Lichesterol |
50657-31-3 | 25mg |
¥ 10600 | 2024-07-20 |
(3beta,22E)-ergosta-5,8,22-trien-3-ol 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
(3beta,22E)-ergosta-5,8,22-trien-3-olに関する追加情報
(3beta,22E)-ergosta-5,8,22-trien-3-ol(CAS No. 50657-31-3)の科学的特性と応用可能性
(3beta,22E)-ergosta-5,8,22-trien-3-olは、ステロール骨格を持つ天然由来の有機化合物であり、エルゴスタトリエノールとしても知られています。この化合物は、CAS登録番号50657-31-3で特定され、植物や菌類に広く分布するフィトステロールの一種です。特に、抗酸化作用や細胞膜安定化に関与する可能性が研究されており、近年の健康食品や化粧品成分としての需要増加に伴い注目を集めています。
構造的には、3位の水酸基(3beta配置)と5,8,22位の不飽和結合(22E配置)が特徴です。この独特の構造は、脂溶性ビタミンとの相互作用や生体膜透過性に影響を与えるため、医薬品開発のリード化合物としての潜在性が検討されています。2023年の学術調査では、類似構造を持つエルゴステロール誘導体が紫外線防御や皮膚バリア機能改善に寄与する可能性が報告され、スキンケア市場での応用が期待されています。
分析技術の進歩により、HPLC-MS/MSやNMR分光法を用いた高感度検出が可能となり、天然物中の微量含有量の定量精度が向上しました。例えば、キノコ抽出物や海藻エキス中の本化合物の含有量比較は、サプリメント原料選定の重要な指標となっています。また、微生物発酵法による持続可能な生産プロセスの開発も進められ、バイオテクノロジー企業の間で特許出願が活発化しています。
消費者関心の高い「天然由来成分」や「エイジングケア」といったキーワードとの関連性から、インターネット検索では「エルゴスタトリエノール 効果」や「50657-31-3 安全性データ」などの検索クエリが増加傾向にあります。これに対応し、EUのCOSINGデータベースでは化粧品原料としての評価が更新されるなど、規制動向にも変化が見られます。
産業応用においては、ナノエンカプセル化技術との組み合わせにより、経皮吸収率の向上が図られた製剤が開発されています。2024年に発表された臨床前試験では、コラーゲン産生促進効果が確認され、機能性化粧品分野での実用化が加速しています。さらに、オミックス解析を用いた作用機序解明が進み、メタボロミクス研究におけるバイオマーカーとしての有用性も指摘されています。
今後の展望として、持続可能な調達方法の確立や構造修飾による活性制御が研究課題となっています。特に、AI創薬プラットフォームを活用した新規誘導体の設計では、分子ドッキングシミュレーションによる標的タンパク質との相互作用予測が精緻化しています。学術界と産業界の連携により、プレシジョン・メディシンへの応用展開が期待される化合物と言えるでしょう。
50657-31-3 ((3beta,22E)-ergosta-5,8,22-trien-3-ol) 関連製品
- 17605-67-3(Fucosterol)
- 83-48-7(Stigmasterol)
- 150044-24-9(Cholesterol-13C5)
- 83-46-5(beta-Sitosterol)
- 4770-00-7(3-cyano-4-nitroindole)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)




